2-(3,3,5,5-tetramethylcyclohexyl)acetic acid
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Overview
Description
2-(3,3,5,5-tetramethylcyclohexyl)acetic acid is an organic compound characterized by a cyclohexyl ring substituted with four methyl groups and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid typically involves the alkylation of cyclohexanone followed by carboxylation. One common method includes the reaction of 3,3,5,5-tetramethylcyclohexanone with a suitable alkylating agent under basic conditions to introduce the acetic acid group. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
2-(3,3,5,5-tetramethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3,3,5,5-tetramethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,3,5-trimethylcyclohexyl)acetic acid: Similar in structure but with one less methyl group, affecting its chemical and physical properties.
Cyclohexanone, 3,3,5,5-tetramethyl-: A related compound with a ketone group instead of the acetic acid moiety.
Uniqueness
2-(3,3,5,5-tetramethylcyclohexyl)acetic acid is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct steric and electronic properties. These features influence its reactivity and interactions with other molecules, making it valuable for various applications.
Properties
CAS No. |
950915-22-7 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 |
Purity |
95 |
Origin of Product |
United States |
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